Acetylisoniazid

Description

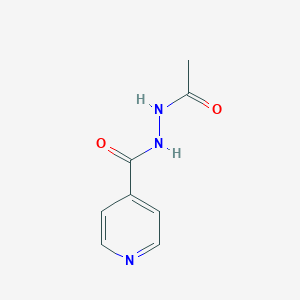

Structure

3D Structure

Properties

IUPAC Name |

N'-acetylpyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBGNAKQQUWBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020013 | |

| Record name | 1-Acetyl-2-isonicotinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-38-2 | |

| Record name | Acetylisoniazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (N)1-Acetylisoniazid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-2-isonicotinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLISONIAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42942UVUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylisoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Acetylisoniazid?

An In-depth Technical Guide to Acetylisoniazid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of this compound, a primary metabolite of the frontline anti-tuberculosis drug, Isoniazid.

Chemical Identity and Structure

This compound, systematically named N'-acetylpyridine-4-carbohydrazide, is a carbohydrazide that results from the formal condensation of the carboxy group of isonicotinic acid with hydrazine, followed by the acetylation of the monosubstituted nitrogen atom[1][2]. It is the major and biologically inactive metabolite of Isoniazid[1].

The chemical structure of this compound is depicted below:

(Image Source: PubChem CID 71602)

Physicochemical and Pharmacokinetic Properties

The fundamental physicochemical and computed properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| Identifiers | ||

| IUPAC Name | N'-acetylpyridine-4-carbohydrazide | [1][3] |

| CAS Number | 1078-38-2 | |

| PubChem CID | 71602 | |

| Molecular Properties | ||

| Molecular Formula | C8H9N3O2 | |

| Molecular Weight | 179.18 g/mol | |

| Exact Mass | 179.069476538 Da | |

| Physicochemical Data | ||

| Melting Point | 105 °C (in Ethanol) | |

| Boiling Point (estimate) | 311.69 °C | |

| XLogP3 | -0.4 | |

| Topological Polar Surface Area | 71.1 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Metabolic Pathway of Isoniazid

This compound is the product of the primary metabolic pathway of Isoniazid. This biotransformation is critical in drug development as it governs the parent drug's efficacy and potential for toxicity.

The major route of Isoniazid metabolism occurs in the liver, where it is acetylated by the enzyme N-acetyltransferase 2 (NAT2) to form this compound. The rate of this acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population. This compound is subsequently hydrolyzed into isonicotinic acid and acetylhydrazine. Acetylhydrazine can be further metabolized and is implicated in the hepatotoxicity associated with Isoniazid therapy.

References

An In-depth Technical Guide to the Synthesis of Acetylisoniazid from Isoniazid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acetylisoniazid, a primary metabolite of the frontline anti-tuberculosis drug isoniazid. The document details both chemical and enzymatic synthesis pathways, presenting quantitative data, experimental protocols, and visual diagrams to facilitate understanding and replication in a research setting.

Introduction

Isoniazid (Isonicotinic acid hydrazide, INH) is a cornerstone in the treatment of tuberculosis. Its metabolic fate within the body is of significant interest, as the rate of its metabolism can influence both therapeutic efficacy and potential toxicity. The primary metabolic pathway for isoniazid is N-acetylation to form N'-acetylisoniazid (this compound).[1][2] This reaction is catalyzed in humans by the N-acetyltransferase 2 (NAT2) enzyme, leading to phenotypic variations in drug processing ("slow" vs. "fast" acetylators).[1][3] this compound itself is generally considered inactive against Mycobacterium tuberculosis.[4] Understanding and replicating this synthesis is crucial for pharmacological studies, the development of reference standards for pharmacokinetic assays, and research into drug resistance mechanisms.

Synthesis Pathways

This compound can be synthesized from isoniazid through two primary routes: chemical acetylation and enzymatic catalysis.

Chemical Synthesis

The most direct chemical method for synthesizing this compound is the N-acetylation of isoniazid using an acetylating agent such as acetic anhydride. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety of isoniazid on the electrophilic carbonyl carbon of acetic anhydride.

Enzymatic Synthesis

In biological systems, the acetylation of isoniazid is an enzymatic process. In humans, this is carried out by N-acetyltransferase 2 (NAT2) in the liver, using acetyl-CoA as the acetyl group donor. A similar mechanism has been identified in Mycobacterium tuberculosis as a potential drug resistance strategy, mediated by the GCN5-related N-acetyltransferase (GNAT) enzyme Rv2170.

Quantitative Data

The physical and chemical properties of the key compounds in this synthesis pathway are summarized below.

Table 1: Physicochemical Properties of Isoniazid and this compound

| Property | Isoniazid | This compound | Reference(s) |

| IUPAC Name | Pyridine-4-carbohydrazide | N'-acetylpyridine-4-carbohydrazide | |

| Molecular Formula | C₆H₇N₃O | C₈H₉N₃O₂ | |

| Molecular Weight | 137.14 g/mol | 179.18 g/mol | |

| Melting Point | 171.4 °C | 188-190 °C | |

| Appearance | White crystalline powder | White crystalline powder |

Table 2: Optimized Chemical Synthesis Reaction Parameters

| Parameter | Optimal Value | Reference(s) |

| Reactants | Isoniazid, Acetic Anhydride | |

| Temperature | 60 °C | |

| Reaction Time | 30 minutes | |

| Purity (via UV-Spec) | 95.38% |

Table 3: Spectroscopic Characterization Data for Synthesized this compound

| Technique | Observed Peaks / Fragments (m/z) | Reference(s) |

| Mass Spectrometry | 180.4, 138.1, 120.02 | |

| FTIR (cm⁻¹) | Key Bands: 3448 (acetyl group), absence of hydrazine peak at 1139.85. Other Bands: 3193 (N-H), 1674 (C=O), 1549 (C=N) |

Experimental Protocols

Protocol for Chemical Synthesis of this compound

This protocol is based on the optimized procedure for the N-acetylation of isoniazid using acetic anhydride.

Materials:

-

Isoniazid (INH)

-

Acetic Anhydride

-

Water bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isoniazid and acetic anhydride. Note: While the referenced study does not specify molar ratios, a common approach is to use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) relative to isoniazid.

-

Reaction: Place the flask in a pre-heated water bath set to 60 °C.

-

Stirring: Stir the reaction mixture continuously for 30 minutes at 60 °C.

-

Isolation: After 30 minutes, remove the flask from the water bath and allow it to cool to room temperature. The product, this compound, may precipitate upon cooling. If necessary, slowly add cold water to induce precipitation and quench any unreacted acetic anhydride.

-

Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any water-soluble impurities.

-

Drying: Dry the collected solid. The referenced study stored the product at -20°C. Alternatively, drying in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator is appropriate.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, FTIR, and mass spectrometry. The expected data are provided in Tables 1 and 3.

Protocol for In Vitro Enzymatic Synthesis of this compound

This protocol describes a general method for the in vitro synthesis of this compound using a purified N-acetyltransferase enzyme, such as Rv2170 from M. tuberculosis.

Materials:

-

Purified N-acetyltransferase (e.g., Rv2170)

-

Isoniazid (INH)

-

Acetyl Coenzyme A (Acetyl-CoA)

-

Reaction buffer (e.g., phosphate or Tris buffer at a physiological pH)

-

Incubator or water bath

-

LC-MS or HPLC system for analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order: reaction buffer, isoniazid solution, and acetyl-CoA solution.

-

Enzyme Addition: Initiate the reaction by adding the purified N-acetyltransferase enzyme to the mixture. A typical enzyme concentration might be in the nanomolar range (e.g., 500 nM of Rv2170).

-

Incubation: Incubate the reaction mixture at a temperature optimal for the enzyme's activity (e.g., 37 °C) for a defined period. The reaction time can be varied to study the kinetics.

-

Reaction Quenching: Stop the reaction, typically by adding a quenching solution such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile) that precipitates the enzyme.

-

Centrifugation: Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new tube or HPLC vial. Analyze the sample using a validated LC-MS or HPLC method to detect and quantify the formation of this compound. The molecular weights of the expected products are listed in Table 1.

Mandatory Visualizations

Synthesis and Metabolic Pathway of Isoniazid

The following diagram illustrates the conversion of isoniazid to this compound and its subsequent hydrolysis.

Caption: Metabolic pathway of isoniazid to this compound and subsequent metabolites.

Experimental Workflow for Chemical Synthesis

This diagram outlines the key steps in the laboratory synthesis and purification of this compound.

Caption: Workflow for the chemical synthesis and analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] FTIR, FT Raman spectra and molecular structural confirmation of isoniazid | Semantic Scholar [semanticscholar.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Acetylisoniazid in Mycobacterium tuberculosis: A Mechanism of Drug Inactivation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the formation of acetylisoniazid as a mechanism of isoniazid resistance in Mycobacterium tuberculosis, rather than a direct mechanism of action. It details the enzymatic inactivation of the frontline anti-tuberculosis drug isoniazid through acetylation.

Executive Summary

Isoniazid (INH), a cornerstone of tuberculosis treatment, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] The activated form of INH subsequently inhibits the enoyl-acyl carrier protein reductase, InhA, a critical enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] However, Mycobacterium tuberculosis can develop resistance to INH through various mechanisms. A significant mechanism, independent of mutations in katG or inhA, involves the direct inactivation of INH through acetylation, producing this compound. This process is catalyzed by a putative acetyltransferase in M. tuberculosis, Rv2170. This compound is not active against M. tuberculosis and is subsequently broken down into isonicotinic acid and acetylhydrazine. This guide provides a detailed overview of this inactivation pathway, supported by quantitative data, experimental methodologies, and visual diagrams.

The Enzymatic Inactivation of Isoniazid

The acetylation of isoniazid is a detoxification strategy employed by M. tuberculosis to counteract the drug's efficacy. This process is mediated by the enzyme Rv2170, a member of the GCN5-related N-acetyltransferase (GNAT) family.

-

Enzyme: Rv2170, a putative acetyltransferase in Mycobacterium tuberculosis.

-

Substrates: Isoniazid (INH) and acetyl coenzyme A (acetyl-CoA).

-

Product: this compound (AcINH).

-

Reaction: Rv2170 catalyzes the transfer of an acetyl group from acetyl-CoA to the hydrazine moiety of isoniazid.

Following its formation, this compound is further hydrolyzed into isonicotinic acid (INA) and acetylhydrazine (AH). It is important to note that acetylated INH is non-toxic to mycobacteria.

Quantitative Data on Isoniazid Acetylation and Resistance

The expression of Rv2170 has a direct impact on the susceptibility of mycobacteria to isoniazid. Overexpression of this acetyltransferase leads to increased resistance.

| Strain | Genotype | Isoniazid MIC (μg/mL) | Fold Change in Resistance | Reference |

| M. smegmatis | Wild-type | 0.5 | - | |

| M. smegmatis | Overexpressing Rv2170 | 4 | 8 | |

| M. tuberculosis H37Ra | Wild-type | 0.1 | - | |

| M. tuberculosis H37Ra | Overexpressing Rv2170 | 0.8 | 8 |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The elucidation of isoniazid acetylation as a resistance mechanism has been supported by several key experimental techniques.

4.1. Overexpression and Purification of Rv2170

-

Objective: To produce a purified, recombinant Rv2170 protein for in vitro assays.

-

Methodology:

-

The Rv2170 gene is cloned into an expression vector, such as pET32a.

-

The recombinant vector is transformed into a suitable E. coli expression strain, for instance, Rosetta BL21(DE3).

-

Protein expression is induced, typically with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

The bacterial cells are harvested and lysed.

-

The recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography.

-

The purity of the protein is assessed by SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis).

-

4.2. In Vitro Acetylation Assay

-

Objective: To demonstrate the direct acetylation of isoniazid by Rv2170.

-

Methodology:

-

A reaction mixture is prepared containing purified Rv2170, isoniazid, and acetyl-CoA in a suitable buffer.

-

The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

The reaction is stopped, often by protein precipitation.

-

The reaction products are analyzed to detect the formation of this compound and its breakdown products.

-

4.3. Analysis of Acetylation Products by HPLC and LC-MS

-

Objective: To identify and quantify isoniazid and its metabolites.

-

Methodology:

-

High-Performance Liquid Chromatography (HPLC): The reaction mixture is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the compounds. The retention times of the peaks in the sample are compared with those of authentic standards of isoniazid, this compound, isonicotinic acid, and acetylhydrazine for identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification, the eluent from the HPLC is directed into a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are determined and compared to known values for isoniazid and its metabolites.

-

4.4. Drug Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of isoniazid against mycobacterial strains.

-

Methodology:

-

Mycobacterial cultures are grown to mid-log phase.

-

A serial dilution of isoniazid is prepared in a suitable growth medium (e.g., Middlebrook 7H9).

-

The bacterial suspension is added to each concentration of the drug.

-

The cultures are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the bacteria.

-

Visualizing the Pathways and Workflows

5.1. Isoniazid Inactivation Pathway

Caption: Enzymatic inactivation of isoniazid by Rv2170 in M. tuberculosis.

5.2. Experimental Workflow for Demonstrating Isoniazid Acetylation

Caption: Experimental workflow to confirm Rv2170's role in isoniazid resistance.

Conclusion

The acetylation of isoniazid to form this compound by the mycobacterial enzyme Rv2170 is a clinically relevant mechanism of drug resistance in Mycobacterium tuberculosis. This pathway effectively inactivates the prodrug INH, preventing its conversion to the active form that targets mycolic acid synthesis. Understanding this mechanism is crucial for the development of strategies to overcome INH resistance, potentially through the design of inhibitors against Rv2170 or the development of INH analogs that are not substrates for this acetyltransferase. The methodologies outlined in this guide provide a framework for further research into this and other novel mechanisms of antibiotic resistance.

References

The Pharmacological Profile of Acetylisoniazid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylisoniazid, the primary metabolite of the frontline anti-tuberculosis drug isoniazid, plays a pivotal role in both the therapeutic efficacy and toxicity of its parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its metabolism, pharmacokinetics, and the molecular mechanisms underlying its contribution to isoniazid-induced hepatotoxicity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction

Isoniazid (INH) remains a cornerstone of tuberculosis treatment; however, its clinical use is often limited by dose-dependent hepatotoxicity. A thorough understanding of its metabolic fate is crucial for optimizing therapy and mitigating adverse effects. The acetylation of isoniazid to this compound by the polymorphic N-acetyltransferase 2 (NAT2) enzyme is the principal metabolic pathway.[1][2] this compound itself is largely inactive against Mycobacterium tuberculosis but serves as a precursor to toxic metabolites. This guide delves into the intricate pharmacological characteristics of this compound, providing a detailed examination of its journey within the body and its implications for drug safety and efficacy.

Metabolism of this compound

The metabolic cascade of isoniazid begins with its N-acetylation to form this compound.[1][2] This reaction is catalyzed by the NAT2 enzyme, the activity of which is genetically determined, leading to distinct "slow," "intermediate," and "fast" acetylator phenotypes within the population.[3] this compound is subsequently hydrolyzed by an amidase to yield acetylhydrazine and isonicotinic acid. Acetylhydrazine is a key hepatotoxic metabolite, which undergoes further oxidation by Cytochrome P450 2E1 (CYP2E1) to form highly reactive species that can covalently bind to hepatic macromolecules, leading to cellular damage.

Metabolic Pathway of Isoniazid```dot

digraph "Isoniazid Metabolism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Isoniazid [label="Isoniazid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Acetylhydrazine [label="Acetylhydrazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isonicotinic_Acid [label="Isonicotinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactive_Metabolites [label="Reactive Metabolites", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hepatotoxicity [label="Hepatotoxicity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diacetylhydrazine [label="Diacetylhydrazine\n(non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Isoniazid -> this compound [label="NAT2"]; this compound -> Acetylhydrazine [label="Amidase"]; this compound -> Isonicotinic_Acid [label="Amidase"]; Acetylhydrazine -> Reactive_Metabolites [label="CYP2E1"]; Reactive_Metabolites -> Hepatotoxicity [style=dashed, color="#EA4335"]; Acetylhydrazine -> Diacetylhydrazine [label="NAT2"];

{rank=same; Isoniazid; this compound;} {rank=same; Acetylhydrazine; Isonicotinic_Acid;} {rank=same; Reactive_Metabolites; Diacetylhydrazine;} {rank=same; Hepatotoxicity;} }

Caption: A typical experimental workflow for pharmacokinetic studies.

In Vivo Assessment of Isoniazid-Induced Hepatotoxicity in a Rat Model

This protocol describes a general procedure for inducing and assessing liver injury in rats following isoniazid administration.

A. Animal Model:

-

Species: Wistar or Fischer 344 rats.

-

Treatment: Administer isoniazid orally by gavage at a dose of 50-100 mg/kg daily for a period of 10 to 28 days. Co-administration with rifampicin (50-100 mg/kg) can potentiate the hepatotoxicity.

B. Assessment of Hepatotoxicity:

-

Biochemical Analysis:

-

Collect blood samples at baseline and at specified time points during the study.

-

Measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin.

-

-

Histopathological Examination:

-

At the end of the study, euthanize the animals and collect liver tissues.

-

Fix the liver tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.

-

In Vitro Enzyme Kinetic Assays

Detailed protocols for determining the kinetic parameters of the enzymes involved in this compound metabolism are crucial for a mechanistic understanding.

A. N-acetyltransferase 2 (NAT2) Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human NAT2 enzyme, isoniazid as the substrate, and acetyl coenzyme A as the acetyl group donor in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile).

-

Analysis: Quantify the formation of this compound using HPLC as described in section 4.1.

-

Kinetics: Determine the Michaelis-Menten constants (Km and Vmax) by varying the concentration of isoniazid.

B. Amidase Activity Assay:

-

Substrate: Use this compound as the substrate.

-

Enzyme Source: Utilize liver microsomes or a purified amidase enzyme.

-

Assay Principle: The assay can be based on the quantification of the product, isonicotinic acid, by HPLC. An alternative colorimetric assay can be used to measure the formation of a hydroxamate from acetamide and hydroxylamine, which is indicative of amidase activity.

-

Procedure (Colorimetric):

-

Incubate the enzyme with acetamide and hydroxylamine at pH 7.2 and 37°C.

-

Stop the reaction and add a color reagent.

-

Measure the absorbance at 500 nm.

-

Calculate the enzyme activity based on a standard curve of acethydroxamate.

-

C. Cytochrome P450 2E1 (CYP2E1) Activity Assay:

-

Substrate: While direct kinetic data for acetylhydrazine is limited, p-nitrophenol is a commonly used probe substrate for CYP2E1 activity.

-

Enzyme Source: Human liver microsomes or recombinant CYP2E1.

-

Reaction Mixture: Incubate the enzyme source with p-nitrophenol and an NADPH-generating system.

-

Analysis: The formation of the product, p-nitrocatechol, can be measured spectrophotometrically.

-

Kinetics of Alkylhydrazine Oxidation: The formation of free radical intermediates from alkylhydrazines (related to acetylhydrazine) can be measured using electron spin resonance (EPR) spectroscopy with a spin trapping agent.

Covalent Binding Assay

This assay is used to determine the extent to which reactive metabolites of isoniazid and its derivatives bind to liver proteins.

-

Radiolabeling: Administer radiolabeled ([¹⁴C] or [³H]) isoniazid or this compound to animals.

-

Tissue Harvesting: At various time points, euthanize the animals and collect the livers.

-

Protein Precipitation and Washing:

-

Homogenize the liver tissue.

-

Precipitate the proteins using an acid like trichloroacetic acid.

-

Extensively wash the protein pellet with organic solvents to remove any non-covalently bound radioactivity.

-

-

Quantification:

-

Dissolve the final protein pellet.

-

Determine the amount of radioactivity using liquid scintillation counting.

-

Measure the protein concentration to express the results as nmol of drug covalently bound per mg of protein.

-

Conclusion

This compound is a critical intermediate in the metabolism of isoniazid, with its formation and subsequent breakdown having profound implications for both the therapeutic and toxicological outcomes of tuberculosis treatment. The pharmacokinetics of this compound are heavily dependent on the genetically determined activity of NAT2. The generation of the toxic metabolite, acetylhydrazine, and its subsequent bioactivation by CYP2E1 are key events in the pathogenesis of isoniazid-induced hepatotoxicity. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further elucidate the pharmacological properties of this compound and to develop strategies to improve the safety of isoniazid therapy. Further research is warranted to obtain more precise quantitative data on the protein binding of this compound and the enzyme kinetics of its metabolic pathways.

References

- 1. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite this compound in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of N-Acetyl Transferases on Isoniazid Resistance from Mycobacterium tuberculosis and Human: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

Acetylisoniazid: A Key Biomarker for Isoniazid Metabolism - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH) remains a cornerstone of tuberculosis treatment. However, its efficacy and toxicity are heavily influenced by its metabolism, which exhibits significant inter-individual variability. This variability is primarily governed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme. Acetylisoniazid (AcINH), the primary metabolite of isoniazid, serves as a crucial biomarker for assessing a patient's metabolic phenotype. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing the underlying metabolic pathways, quantitative data on its formation, and detailed experimental protocols for its measurement.

Isoniazid Metabolism and the Role of this compound

The metabolic fate of isoniazid is predominantly determined by the activity of the NAT2 enzyme, which catalyzes the acetylation of isoniazid to this compound.[1][2] This is the principal detoxification pathway.[3] Individuals can be classified into three main phenotypes based on their NAT2 genotype: slow, intermediate, and fast acetylators.[4] Slow acetylators possess NAT2 variants with reduced enzyme activity, leading to slower metabolism of isoniazid, higher plasma concentrations of the parent drug, and a greater risk of toxicity, particularly hepatotoxicity.[1] Conversely, fast acetylators metabolize isoniazid more rapidly, which can sometimes lead to sub-therapeutic drug levels.

The metabolic ratio of this compound to isoniazid in plasma is a reliable indicator of a patient's acetylator status. This ratio provides valuable information for personalizing isoniazid dosage, aiming to maximize therapeutic efficacy while minimizing the risk of adverse drug reactions.

Data Presentation: Pharmacokinetics of Isoniazid and this compound

The following tables summarize key pharmacokinetic parameters of isoniazid and this compound, stratified by NAT2 acetylator phenotype. These data highlight the significant impact of genetic polymorphism on drug metabolism.

Table 1: Pharmacokinetic Parameters of Isoniazid by NAT2 Phenotype

| Parameter | Slow Acetylators | Intermediate Acetylators | Fast Acetylators | Reference(s) |

| Clearance (CL/F) (L/h) | 11.9 | 31.4 - 35 | 42.7 - 65 | |

| Maximum Concentration (Cmax) (μg/mL) | 7.16 ± 4.85 | 5.11 ± 2.78 | 4.84 ± 3.60 | |

| Plasma Concentration at 4h (μg/mL) | 1.1 ± 0.8 | - | 0.5 ± 0.6 | |

| Area Under the Curve (AUC) | Higher | Intermediate | Lower |

Table 2: Pharmacokinetic Parameters of this compound by NAT2 Phenotype

| Parameter | Slow Acetylators | Intermediate Acetylators | Fast Acetylators | Reference(s) |

| Clearance (CL/F) (L/h) | Lower | Intermediate | Higher | |

| Maximum Concentration (Cmax) (μg/mL) | Lower | Intermediate | Higher | |

| Plasma Concentration at 2h (μg/mL) | Lower | Intermediate | Higher | |

| Metabolic Ratio (AcINH/INH) at 2h | Lower | Intermediate | Higher |

Experimental Protocols

Accurate quantification of isoniazid and this compound is paramount for clinical and research applications. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical methods.

Protocol 1: Quantification of Isoniazid and this compound in Plasma by HPLC-UV

This protocol provides a general framework for the simultaneous determination of isoniazid and this compound in plasma using HPLC with UV detection.

1. Sample Preparation (Protein Precipitation)

-

To 500 µL of plasma, add 1.5 mL of methanol.

-

Vortex the mixture for 10 seconds.

-

Add 250 µL of water and mix for 5 seconds.

-

Centrifuge at 9000 rpm for 5 minutes.

-

Collect the clear supernatant for injection into the HPLC system.

-

Alternative: Deproteinate plasma samples by adding trichloroacetic acid.

2. HPLC-UV System and Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., 0.01 M disodium hydrogen phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile). The ratio can be adjusted for optimal separation (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 40 µL.

-

Detection Wavelength: 238 nm for isoniazid. A wavelength of 290 nm can also be used for monitoring both compounds.

-

Temperature: Column oven at 30°C.

3. Calibration and Quantification

-

Prepare a series of calibration standards of isoniazid and this compound in blank plasma.

-

Construct a calibration curve by plotting the peak area against the concentration of each analyte.

-

The concentration of isoniazid and this compound in the unknown samples is determined by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of Isoniazid and this compound in Plasma by LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma, add 100 µL of acetonitrile containing an internal standard (e.g., phenacetin).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 9000 x g at 4°C for 10 minutes.

-

Take 50 µL of the supernatant and dilute it with 150 µL of water containing 0.1% formic acid.

-

Inject 2 µL of the final solution into the LC-MS/MS system.

2. LC-MS/MS System and Conditions

-

LC System: A high-performance liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 5mM ammonium acetate, pH 3.5) and an organic solvent (e.g., methanol).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for isoniazid and this compound should be optimized.

3. Calibration and Quantification

-

Prepare calibration standards and quality control samples in blank plasma.

-

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Mandatory Visualizations

Isoniazid Metabolic Pathway

References

In Vitro Activity of Acetylisoniazid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[1] Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] A primary metabolic pathway for isoniazid in humans is acetylation, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, leading to the formation of acetylisoniazid (AcINH).[2] This acetylation is a detoxification pathway in humans, but it also represents a mechanism of drug resistance in Mycobacterium tuberculosis, where bacterial acetyltransferases can inactivate the drug.[3] This guide provides an in-depth overview of the in vitro studies on the activity of this compound, summarizing its antitubercular properties and cytotoxicity, and detailing the experimental protocols used for its evaluation.

Antitubercular Activity of this compound

In vitro studies have consistently demonstrated that the acetylation of isoniazid to this compound significantly reduces its antitubercular activity. This compound is considered to have minimal to no direct activity against Mycobacterium tuberculosis.

Summary of In Vitro Antitubercular Activity

Direct quantitative data for the Minimum Inhibitory Concentration (MIC) of this compound against various mycobacterial strains are scarce in publicly available literature, likely due to its recognized low activity. However, studies on acylated derivatives of isoniazid provide a clear indication of its potency. One study reported that the MIC values of these derivatives, including this compound, are between several-fold and several-hundred-fold greater than that of isoniazid itself. Further research has shown that isoniazid, when acetylated by the M. tuberculosis acetyltransferase Rv2170, becomes non-toxic to the surrogate organism Mycobacterium smegmatis at the MIC of the parent drug.

For comparative purposes, the MIC values for the parent compound, Isoniazid, against several mycobacterial strains are presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against Various Mycobacterial Strains

| Mycobacterial Strain | MIC (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis H37Rv | 0.25 | |

| Mycobacterium tuberculosis H37Ra | 0.5 | |

| Mycobacterium smegmatis | 8 |

Cytotoxicity of this compound

Summary of In Vitro Cytotoxicity

Studies on various isoniazid derivatives have shown a range of cytotoxic profiles. For instance, some isonicotinoyl hydrazone derivatives of isoniazid have demonstrated low cytotoxicity, with IC50 values greater than 25 µM after a 72-hour challenge in HepG2 cells. In the same study, the parent drug isoniazid did not significantly affect HepG2 cell viability up to 200 µM. Another study on different isoniazid derivatives reported IC50 values of 78.85 µM and 81.3 µM in HCT-15 and COLO-205 human colon cancer cell lines, respectively, for one of the more active cytotoxic compounds. High concentrations of isoniazid (in the millimolar range) have been shown to induce cytotoxicity in HepG2 cells.

The lack of specific IC50 data for this compound suggests that it is generally considered to be of low toxicity in vitro, consistent with it being a product of a detoxification pathway. However, it is important to note that metabolites of this compound, such as acetylhydrazine, are implicated in isoniazid-induced hepatotoxicity.

Table 2: In Vitro Cytotoxicity of Isoniazid and its Derivatives (for comparative purposes)

| Compound | Cell Line | IC50 | Incubation Time | Reference(s) |

| Isoniazid | HepG2 | > 200 µM | 72 hours | |

| Isonicotinoyl hydrazone derivative (N34red) | HepG2 | 48.5 µM | 72 hours | |

| Phenacyl derivative of INH (SN-07) | HCT-15 | 78.85 ± 14.69 µM | 72 hours | |

| Phenacyl derivative of INH (SN-07) | COLO-205 | 81.3 ± 16.57 µM | 72 hours | |

| Isoniazid | HepG2 | Cytotoxic at > 26 mM | 24 hours |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin Microtiter Assay (REMA) is a commonly used colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.

Protocol: Resazurin Microtiter Assay (REMA)

-

Preparation of Mycobacterial Inoculum:

-

Culture Mycobacterium tuberculosis in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

-

Dilute the adjusted inoculum 1:20 in 7H9-S broth.

-

-

Drug Dilution:

-

Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing 100 µL of 7H9-S broth per well to achieve the desired final concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted mycobacterial inoculum to each well.

-

Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.

-

Seal the plate in a plastic bag and incubate at 37°C.

-

-

Addition of Resazurin and Reading:

-

After 7 days of incubation, add 30 µL of 0.01% (w/v) sterile resazurin solution to each well.

-

Re-incubate the plate overnight at 37°C.

-

Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing the metabolic activity of cells and is widely used to determine the cytotoxicity of compounds.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture a suitable mammalian cell line (e.g., HepG2, A549, or Vero) in appropriate culture medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Visualizations

Isoniazid Metabolism Pathway

The following diagram illustrates the major metabolic pathways of isoniazid, including its acetylation to this compound.

Caption: Metabolic pathway of Isoniazid (INH).

General Experimental Workflow for In Vitro Drug Activity Screening

This diagram outlines a typical workflow for the in vitro screening of a compound's biological activity.

Caption: General workflow for in vitro drug activity screening.

Conclusion

The in vitro evidence strongly indicates that this compound, the primary metabolite of isoniazid, possesses significantly diminished antitubercular activity compared to its parent drug. This is consistent with its role as a product of a detoxification pathway in humans and a mechanism of resistance in mycobacteria. While direct quantitative data on its cytotoxicity are lacking, the available information on related compounds suggests a low toxicity profile for this compound itself. The detailed protocols provided herein for MIC and cytotoxicity determination serve as a guide for researchers aiming to further investigate the in vitro properties of this compound and other isoniazid derivatives. Future research could focus on obtaining precise MIC and IC50 values for this compound to provide a more complete in vitro profile.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Acetylisoniazid Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisoniazid (N'-acetylisonicotinohydrazide) is the primary and biologically inactive metabolite of the potent antitubercular drug, isoniazid. The formation of this compound in the liver, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, is a critical step in the metabolism and clearance of isoniazid. The rate of this acetylation is subject to genetic polymorphism, leading to classifications of individuals as slow, intermediate, or rapid acetylators, which can influence both the efficacy and toxicity of isoniazid treatment. A thorough understanding of the physicochemical properties of this compound powder is essential for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals involved in the development of new antitubercular agents. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound powder, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and analytical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

General Properties

| Property | Value | Source |

| Chemical Name | N'-acetylpyridine-4-carbohydrazide | --INVALID-LINK-- |

| Synonyms | This compound, Acetyl isoniazid, (N)1-Acetylisoniazid | --INVALID-LINK-- |

| Molecular Formula | C₈H₉N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 179.18 g/mol | --INVALID-LINK-- |

| CAS Number | 1078-38-2 | --INVALID-LINK-- |

Physical Properties

| Property | Value | Source |

| Appearance | White solid/crystalline powder | --INVALID-LINK-- |

| Melting Point | 105 °C (in Ethanol) | --INVALID-LINK-- |

| Solubility | Information not widely available, but expected to have some aqueous solubility. | |

| XLogP3-AA | -0.4 | --INVALID-LINK-- |

Spectroscopic Data

| Technique | Wavelength/Shift | Interpretation |

| UV-Vis (λmax) | ~263-267 nm (Isoniazid) | The UV spectrum is expected to be similar to isoniazid due to the shared pyridine chromophore. |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1650-1700 (C=O stretch, amide I), ~1600 (C=C stretch, aromatic), ~1550 (N-H bend, amide II) | Characteristic peaks for amide and pyridine functional groups. |

| ¹H NMR (ppm) | ~2.2 (s, 3H, -COCH₃), ~7.8 (d, 2H, pyridine), ~8.7 (d, 2H, pyridine), ~9.8 (br s, 1H, -NH-), ~10.5 (br s, 1H, -NH-) | Expected chemical shifts for the acetyl and pyridine protons. |

| ¹³C NMR (ppm) | ~21 (-CH₃), ~122 (pyridine C3, C5), ~141 (pyridine C4), ~151 (pyridine C2, C6), ~165 (isonicotinoyl C=O), ~170 (acetyl C=O) | Expected chemical shifts for the carbon atoms. |

Metabolic Pathway and Analytical Workflow

Isoniazid Metabolism

This compound is a central molecule in the metabolic cascade of isoniazid. The pathway involves acetylation followed by hydrolysis. Understanding this pathway is crucial for pharmacokinetic and toxicological studies.

Acetylisoniazid: A Technical Guide to its Discovery, Significance, and Analysis in Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of acetylisoniazid, the primary metabolite of the first-line anti-tuberculosis drug, isoniazid. We delve into the historical context of its discovery, its pivotal role in isoniazid metabolism and associated hepatotoxicity, and its significance in the context of pharmacogenetics, particularly the N-acetyltransferase 2 (NAT2) polymorphism. This document furnishes detailed experimental protocols for the synthesis of this compound and the determination of acetylator phenotypes. Quantitative data on the pharmacokinetics and antitubercular activity of isoniazid and this compound are presented in structured tables for comparative analysis. Furthermore, key metabolic and experimental workflows are visualized through Graphviz diagrams to facilitate a clear understanding of the underlying processes. This guide is intended to be a comprehensive resource for researchers and professionals engaged in tuberculosis drug discovery and development.

Introduction: The Emergence of Isoniazid and the Discovery of its Acetylated Metabolite

The serendipitous discovery of isoniazid's potent antitubercular activity in the early 1950s marked a turning point in the fight against tuberculosis.[1][2] As clinical use of isoniazid expanded, so did the need to understand its metabolic fate within the human body. Early investigations into the drug's mechanism of action and disposition revealed that isoniazid undergoes significant biotransformation.

The identification of this compound as the principal metabolite of isoniazid was a key finding in these early metabolic studies. While an exact date for the "discovery" of this compound is not pinpointed to a single event, the collective work of researchers in the mid-1950s, notably Hughes and colleagues, elucidated the primary metabolic pathway of isoniazid.[3][4][5] They established that the acetylation of isoniazid to this compound is a major route of its inactivation and elimination. This discovery was foundational to understanding the variability in patient responses to isoniazid therapy and the subsequent development of hepatotoxicity, a significant adverse effect of the drug.

The Metabolic Pathway of Isoniazid

Isoniazid is primarily metabolized in the liver. The main pathway involves the acetylation of isoniazid to form this compound. This reaction is catalyzed by the enzyme N-acetyltransferase 2 (NAT2). This compound is then hydrolyzed to isonicotinic acid and acetylhydrazine. Acetylhydrazine is further metabolized and is considered a key toxic metabolite responsible for isoniazid-induced hepatotoxicity. An alternative pathway involves the direct hydrolysis of isoniazid to isonicotinic acid and hydrazine, another potentially toxic metabolite.

The rate of isoniazid acetylation is genetically determined and varies significantly among individuals, leading to the classification of patients as "slow," "intermediate," or "fast" acetylators. This genetic polymorphism in the NAT2 enzyme is a critical factor influencing both the efficacy and toxicity of isoniazid treatment. Slow acetylators have higher plasma concentrations of isoniazid and a greater risk of developing peripheral neuropathy and hepatotoxicity.

Quantitative Data

Pharmacokinetic Parameters of Isoniazid and this compound

The pharmacokinetic properties of isoniazid and its primary metabolite, this compound, are significantly influenced by the patient's NAT2 acetylator status. The following table summarizes key pharmacokinetic parameters.

| Parameter | Isoniazid (Slow Acetylators) | Isoniazid (Fast Acetylators) | This compound | Reference(s) |

| Half-life (t½) | 2-5 hours | 0.5-1.6 hours | - | |

| Peak Plasma Concentration (Cmax) after 300mg dose | > 6 mg/L | < 3 mg/L | Varies | |

| Renal Excretion (% of dose in 24h) | 50-70% (as metabolites) | 50-70% (as metabolites) | Major urinary metabolite |

Antitubercular Activity

Isoniazid is a potent bactericidal agent against Mycobacterium tuberculosis. In contrast, its primary metabolite, this compound, is considered to have virtually no antitubercular activity.

| Compound | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | Reference(s) |

| Isoniazid | 0.02 - 0.2 µg/mL | |

| This compound | Largely inactive |

Experimental Protocols

Synthesis of this compound (N'-acetylpyridine-4-carbohydrazide)

This protocol describes a common method for the laboratory synthesis of this compound for use as an analytical standard or in experimental studies.

Materials:

-

Isoniazid (pyridine-4-carbohydrazide)

-

Acetic anhydride

-

Methanol

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of isoniazid in methanol in a round bottom flask.

-

Slowly add one molar equivalent of acetic anhydride to the methanolic solution of isoniazid while stirring.

-

Continue stirring the reaction mixture overnight at room temperature.

-

After the reaction is complete, remove the solvent (methanol) and any excess acetic anhydride and acetic acid formed using a rotary evaporator.

-

The resulting white powder is this compound. The yield is typically high.

-

The purity of the synthesized this compound can be confirmed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Determination of Isoniazid Acetylator Phenotype

This protocol outlines a common method for determining a patient's isoniazid acetylator phenotype based on the analysis of a single urine sample.

Materials:

-

Single-dose of isoniazid (typically 300 mg for adults)

-

Urine collection containers

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Acetonitrile

-

Mobile phase buffer

-

Analytical standards of isoniazid and this compound

Procedure:

-

Sample Collection: Administer a single oral dose of isoniazid to the subject. Collect a urine sample at a specific time point post-dose, typically between 3 to 5 hours.

-

Sample Preparation:

-

Thaw the frozen urine sample to room temperature.

-

Take a measured aliquot (e.g., 500 µL) of the urine sample.

-

Add an equal volume of acetonitrile to precipitate proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitate.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared supernatant into the HPLC system.

-

Separate isoniazid and this compound using a suitable mobile phase and C18 column.

-

Detect the compounds using a UV detector at an appropriate wavelength (e.g., 266 nm).

-

Quantify the concentrations of isoniazid and this compound in the urine sample by comparing the peak areas to those of known standards.

-

-

Phenotype Determination:

-

Calculate the metabolic ratio (MR) of the molar concentration of this compound to the molar concentration of isoniazid.

-

Classify the acetylator phenotype based on the calculated MR. A bimodal or trimodal distribution is typically observed in a population. The cut-off values (antimodes) to distinguish between slow, intermediate, and fast acetylators are determined from population studies. For a bimodal distribution, a ratio greater than 1.5 may indicate a fast acetylator, while a ratio less than 1.5 suggests a slow acetylator.

-

Conclusion

This compound, while being an inactive metabolite of a cornerstone anti-tuberculosis drug, holds immense significance in the field of TB research and clinical practice. Its formation is a critical determinant of isoniazid's efficacy and is central to the mechanism of isoniazid-induced hepatotoxicity. The study of this compound has paved the way for a deeper understanding of pharmacogenetics in tuberculosis therapy, particularly the role of NAT2 polymorphism in personalized medicine. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals, enabling further investigation into the complex interplay between drug metabolism, host genetics, and treatment outcomes in tuberculosis. Continued research in this area is crucial for the development of safer and more effective anti-tuberculosis regimens.

References

- 1. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Simple Method for Determining Isoniazid Acetylator Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of isoniazid in man as related to the occurrence of peripheral neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoniazid acetylation rates (phenotypes) of patients being treated for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Acetylisoniazid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisoniazid (AcINH) is the primary metabolite of the first-line anti-tuberculosis drug, isoniazid (INH). While INH is a cornerstone in the treatment of tuberculosis, its use is associated with a significant risk of drug-induced liver injury (DILI). Understanding the toxicological profile of its metabolites is paramount for predicting and mitigating this adverse effect. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its metabolism, mechanisms of toxicity, and the experimental methodologies used to assess its effects.

Metabolism of this compound

This compound is formed in the liver from isoniazid via acetylation, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[1][2] Individuals are phenotypically classified as "slow" or "fast" acetylators based on their NAT2 activity, which influences the metabolic fate of isoniazid and the subsequent exposure to its metabolites.[3]

This compound itself is considered to be relatively non-toxic.[4] However, it serves as a precursor to a more toxic metabolite, acetylhydrazine (AcHz), through hydrolysis by amidases.[5] Acetylhydrazine is then further metabolized by cytochrome P450 enzymes, particularly CYP2E1, to form highly reactive electrophilic species. These reactive intermediates are central to the hepatotoxicity associated with isoniazid therapy. Another metabolic pathway involves the direct hydrolysis of isoniazid to hydrazine (Hz), another potent hepatotoxin.

Mechanisms of Toxicity

The toxicity of this compound is intrinsically linked to its metabolic activation to acetylhydrazine and subsequent reactive intermediates. The primary organ affected is the liver.

Hepatotoxicity via Covalent Binding

The reactive metabolites generated from acetylhydrazine are potent electrophiles that can covalently bind to hepatic macromolecules, including proteins. This covalent binding is a critical initiating event in cellular injury, leading to enzyme inactivation, disruption of cellular function, and ultimately, hepatocellular necrosis. Studies in animal models have demonstrated a strong correlation between the extent of covalent binding of radiolabeled acetylhydrazine and the severity of liver necrosis.

Oxidative Stress

The metabolism of hydrazine and acetylhydrazine is associated with the generation of reactive oxygen species (ROS), leading to a state of oxidative stress within hepatocytes. This is characterized by:

-

Glutathione (GSH) Depletion: GSH is a critical intracellular antioxidant that detoxifies reactive metabolites. The formation of electrophilic intermediates from acetylhydrazine can deplete hepatic GSH stores, rendering the cells more susceptible to oxidative damage.

-

Lipid Peroxidation: Increased ROS can attack polyunsaturated fatty acids in cellular membranes, leading to lipid peroxidation. This process damages membrane integrity and can lead to cell death. One of the byproducts of lipid peroxidation, malondialdehyde (MDA), is often used as a biomarker of oxidative stress.

Mitochondrial Dysfunction

Mitochondria are key targets in this compound-mediated toxicity. Its metabolites can impair mitochondrial function through several mechanisms:

-

Inhibition of the Electron Transport Chain: Hydrazine has been shown to inhibit mitochondrial complex II, and potentially complex I, disrupting the flow of electrons and the generation of the proton gradient necessary for ATP synthesis.

-

Decreased ATP Production: The disruption of the electron transport chain leads to a significant reduction in cellular ATP levels, compromising energy-dependent cellular processes and contributing to cell death.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The collapse of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis.

Quantitative Toxicological Data

| Compound | Test System | Endpoint | Value | Reference |

| Isoniazid | Rat (oral) | LD50 | 650 mg/kg | |

| Isoniazid | Mouse (oral) | LD50 | 176 mg/kg | |

| Isoniazid | Dog (oral) | LD50 | 150 mg/kg | |

| Isoniazid | Rabbit (oral) | LD50 | 250 mg/kg | |

| Isoniazid | Guinea Pig (oral) | LD50 | 450 mg/kg | |

| Isoniazid | HepG2 cells | IC50 | Decreased by 24% with INH pre-treatment | |

| Isoniazid | HepG2 cells | IC50 | Decreased by 26% with hydrazine pre-treatment | |

| This compound | Rat liver slices | Malondialdehyde formation | 0.88 ± 0.45 nmol/mg |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicology of this compound and its metabolites.

In Vivo Hepatotoxicity Study in Mice

This protocol is designed to evaluate the potential of a test compound to induce liver injury in a rodent model.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

This compound or its metabolites

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (serum separator)

-

10% neutral buffered formalin

-

Liquid nitrogen

-

Centrifuge, spectrophotometer

Procedure:

-

Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, low dose, high dose). Administer the test compound or vehicle daily by oral gavage for the duration of the study (e.g., 14 or 28 days). A typical dose for isoniazid in mice to induce hepatotoxicity is 50-100 mg/kg.

-

Monitoring: Monitor the animals daily for clinical signs of toxicity and record body weights.

-

Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture into serum separator tubes.

-

Euthanasia and Tissue Collection: Euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia). Perform a gross necropsy and collect the liver.

-

Liver Processing:

-

Fix a section of the largest liver lobe in 10% neutral buffered formalin for histopathological analysis.

-

Snap-freeze other sections of the liver in liquid nitrogen and store at -80°C for biochemical assays (e.g., glutathione levels).

-

-

Serum Analysis: Centrifuge the blood samples to separate the serum. Analyze the serum for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as indicators of liver damage.

-

Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should evaluate the slides for evidence of hepatocellular necrosis, inflammation, and steatosis.

Assessment of Cytotoxicity (IC50 Determination) in HepG2 Cells

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well cell culture plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.

Measurement of Covalent Binding to Liver Microsomes

This protocol is adapted for a non-radiolabeled approach using mass spectrometry, though the gold standard involves a radiolabeled compound.

Materials:

-

Human or rodent liver microsomes

-

Acetylhydrazine

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Methanol

-

Mass spectrometer (LC-MS/MS)

Procedure:

-

Incubation: In a microcentrifuge tube, combine liver microsomes (1 mg/mL), acetylhydrazine (at a relevant concentration), and the NADPH regenerating system in potassium phosphate buffer. Initiate the reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH regenerating system.

-

Reaction Termination and Protein Precipitation: After a set incubation time (e.g., 30-60 minutes), stop the reaction by adding an equal volume of ice-cold TCA.

-

Washing: Centrifuge to pellet the protein. Wash the protein pellet repeatedly with methanol to remove any non-covalently bound compound.

-

Proteolysis: Resuspend the washed protein pellet in a suitable buffer and digest the proteins into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide digest by LC-MS/MS to identify peptides that have been adducted with the reactive metabolite of acetylhydrazine. This is achieved by searching for the expected mass shift on specific amino acid residues (e.g., cysteine, lysine).

Quantification of Hepatic Glutathione (GSH) Levels

Materials:

-

Frozen liver tissue

-

Metaphosphoric acid (MPA) or perchloric acid (PCA)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

-

Glutathione reductase

-

NADPH

-

Potassium phosphate buffer

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize a known weight of frozen liver tissue in ice-cold MPA or PCA to precipitate proteins and stabilize GSH.

-

Centrifugation: Centrifuge the homogenate at high speed to pellet the precipitated protein.

-

GSH Assay (Tietze Method):

-

In a 96-well plate, add the supernatant from the tissue homogenate.

-

Add a reaction mixture containing potassium phosphate buffer, DTNB, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Measure the rate of formation of the yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), at 412 nm.

-

-

Quantification: Calculate the GSH concentration in the samples by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH. Normalize the results to the initial tissue weight.

Assessment of Mitochondrial Membrane Potential (ΔΨm) in Isolated Mitochondria

Materials:

-

Fresh liver tissue

-

Mitochondria isolation buffer

-

Respiration buffer

-

JC-1 or TMRE fluorescent dye

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh liver tissue by differential centrifugation.

-

Incubation with Test Compound: Incubate the isolated mitochondria with this compound or its metabolites in respiration buffer.

-

Staining with JC-1:

-

Add JC-1 dye to the mitochondrial suspension and incubate.

-

Measure the fluorescence at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~525 nm (green, JC-1 monomers in mitochondria with low ΔΨm).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a collapse of the mitochondrial membrane potential.

Measurement of Cellular ATP Levels

Materials:

-

Hepatocytes (e.g., HepG2 or primary hepatocytes)

-

ATP assay kit (luciferin-luciferase-based)

-

Lysis buffer

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Culture and treat hepatocytes with the test compound as described in the cytotoxicity protocol.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the ATP assay kit to release the intracellular ATP.

-

ATP Measurement:

-

Add the luciferase-luciferin reagent to the cell lysate.

-

Measure the resulting luminescence using a luminometer.

-

-

Quantification: Determine the ATP concentration in the samples by comparing the luminescence signal to a standard curve prepared with known concentrations of ATP. Normalize the results to the protein concentration of the cell lysate.

Histopathological Examination of Liver Tissue

Procedure:

-

Tissue Processing: Dehydrate the formalin-fixed liver tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.

-

Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).

-

Microscopic Evaluation: A qualified pathologist should examine the stained slides under a light microscope. The evaluation should systematically assess:

-

Pattern of Injury: Hepatocellular, cholestatic, or mixed.

-

Necrosis: Location (e.g., centrilobular), type (coagulative, lytic), and severity.

-

Inflammation: Type of inflammatory cells (e.g., neutrophils, lymphocytes, eosinophils), location, and severity.

-

Steatosis: Type (macrovesicular, microvesicular) and severity.

-

Other findings: Presence of cholestasis, bile duct injury, or fibrosis.

-

Conclusion

This compound, a major metabolite of isoniazid, plays a pivotal role in the cascade of events leading to isoniazid-induced hepatotoxicity. While relatively inert itself, its hydrolysis to acetylhydrazine and subsequent bioactivation by CYP450 enzymes generate reactive electrophiles that instigate cellular damage. The key mechanisms of toxicity involve covalent binding to hepatic macromolecules, induction of oxidative stress, and mitochondrial dysfunction. A thorough understanding of these toxicological pathways and the application of the detailed experimental protocols provided in this guide are essential for the development of safer anti-tuberculosis therapies and for the broader field of drug safety assessment.

References

- 1. veritastk.co.jp [veritastk.co.jp]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]

- 4. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Metabolic Fate of Acetylisoniazid In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisoniazid (AcINH) is the primary metabolite of the first-line anti-tuberculosis drug, isoniazid (INH). The biotransformation of isoniazid is a critical determinant of both its therapeutic efficacy and its potential for hepatotoxicity. Understanding the metabolic fate of this compound is therefore paramount for optimizing tuberculosis treatment regimens and developing safer therapeutic strategies. This technical guide provides an in-depth overview of the in vivo metabolism of this compound, detailing the metabolic pathways, quantitative data on its metabolites, and comprehensive experimental protocols for its study.

The metabolism of isoniazid is significantly influenced by the genetically polymorphic N-acetyltransferase 2 (NAT2) enzyme, which catalyzes the initial acetylation of isoniazid to this compound.[1][2] Individuals can be categorized as rapid, intermediate, or slow acetylators based on their NAT2 genotype, which in turn affects the plasma concentrations of both isoniazid and its metabolites.[3][4] this compound itself is further metabolized through hydrolysis and acetylation into several compounds, some of which are implicated in isoniazid-induced liver injury.[1] This guide will explore these pathways in detail.

Metabolic Pathways of this compound

Following its formation from isoniazid, this compound undergoes further biotransformation primarily through two main pathways: hydrolysis and acetylation.

-

Hydrolysis: this compound can be hydrolyzed by amidases to form isonicotinic acid (INA) and acetylhydrazine (AcHz). Acetylhydrazine is considered a key hepatotoxic metabolite, as it can be further oxidized by cytochrome P450 enzymes (particularly CYP2E1) to form reactive intermediates that can cause cellular damage.

-